N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Preparation of the piperidine derivative: The piperidine ring can be synthesized by reacting 4-piperidone with a suitable amine and reducing the resulting imine.
Coupling reactions: The oxadiazole and piperidine derivatives are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-methoxyphenyl)methyl]-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
- **N-[(4-methoxyphenyl)methyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C24H28N4O3/c1-17-3-7-20(8-4-17)23-26-22(31-27-23)15-18-11-13-28(14-12-18)24(29)25-16-19-5-9-21(30-2)10-6-19/h3-10,18H,11-16H2,1-2H3,(H,25,29) |
InChI Key |
UOHKSMXPMBFUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.